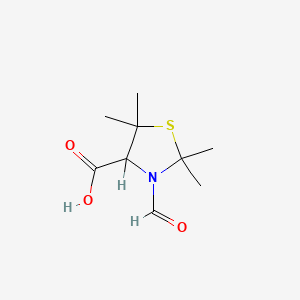

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Description

Historical Development and Discovery

The historical development of this compound emerges from the broader context of thiazolidine chemistry research that began in earnest during the 1930s. The foundational work in this field was established by Ratner and Clarke, who published the first comprehensive study of thiazolidine formation through the reaction of cysteine with formaldehyde in 1937. This pioneering research included detailed investigations of derivative preparation, ring stability under acidic and basic conditions, and proposed mechanisms of formation, establishing the theoretical framework for understanding more complex derivatives like the tetramethyl-substituted compound under examination.

The specific development of highly substituted thiazolidine derivatives gained momentum through systematic structural modification studies conducted throughout the mid-to-late twentieth century. Research conducted at McMaster University in the 1980s significantly advanced the understanding of thiazolidine-4-carboxylic acid derivatives through comprehensive structural studies that examined various degrees of substitution. These investigations revealed that derivatives with extensive methyl substitution, particularly at positions 2 and 5, exhibited enhanced stability profiles compared to their less substituted counterparts.

The compound this compound specifically appears in chemical databases with creation dates indicating formal characterization occurring in the early 2000s, with the most recent modifications documented as recently as 2025. This timeline suggests that while the synthetic methodology for creating such compounds was established decades earlier, the specific isolation and characterization of this particular derivative represents relatively recent advancement in the field.

Structural Classification Within Thiazolidine Derivatives

This compound belongs to the specialized subclass of N-formylated, highly methylated thiazolidine-4-carboxylic acids within the broader heterocyclic family. The compound's structural classification is defined by several key features that distinguish it from simpler thiazolidine derivatives. The presence of the formyl group at the nitrogen atom in position 3 creates a unique electronic environment that significantly influences the compound's reactivity and stability characteristics.

The tetramethyl substitution pattern at positions 2 and 5 represents the maximum degree of alkyl substitution possible at these carbon centers while maintaining the integrity of the five-membered ring system. This substitution pattern places the compound within the category of sterically hindered thiazolidines, which exhibit distinctly different chemical behavior compared to their unsubstituted or minimally substituted counterparts. Crystallographic studies of related tetramethyl-substituted thiazolidines have revealed that the extensive methyl substitution creates significant steric crowding around the ring system, affecting both conformational preferences and reactivity patterns.

The carboxylic acid functionality at position 4 maintains the compound's classification within the amino acid-like derivatives of thiazolidine, despite the extensive structural modifications. This functional group arrangement creates a zwitterionic potential similar to that observed in simpler thiazolidine-4-carboxylic acids, though the electronic effects of the formyl group and steric effects of the methyl groups significantly modify the ionization behavior compared to the parent compound.

The compound can be further classified based on its stereochemical properties, as both (S) and (R) enantiomers have been characterized, with distinct Chemical Abstracts Service numbers assigned to each stereoisomer. The (S)-enantiomer carries the identifier 40626-23-1, while the (R)-enantiomer is designated as 40626-24-2. This stereochemical specificity reflects the importance of three-dimensional structure in determining the compound's properties and potential applications.

| Structural Feature | Classification Category | Specific Characteristics |

|---|---|---|

| Ring System | Five-membered heterocycle | C₃NS core with sulfur at position 1, nitrogen at position 3 |

| Substitution Pattern | Tetramethyl derivative | Two methyl groups each at positions 2 and 5 |

| Functional Groups | N-formyl carboxylic acid | Formyl at N-3, carboxyl at C-4 |

| Stereochemistry | Chiral center | (S) and (R) enantiomers available |

| Molecular Weight | Mid-range heterocycle | 217.29 grams per mole |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of structure-activity relationships in substituted heterocycles. The compound demonstrates how systematic structural modifications can dramatically alter the properties of heterocyclic systems, making it a valuable subject for fundamental studies in heterocyclic chemistry.

From a mechanistic perspective, the compound serves as an important model for understanding the electronic effects of N-formylation in heterocyclic systems. The formyl group's electron-withdrawing nature significantly influences the electron density distribution within the thiazolidine ring, affecting both the basicity of the nitrogen atom and the reactivity of adjacent carbon centers. This electronic modification has implications for understanding reaction mechanisms in related heterocyclic systems and provides insights into the design of compounds with specific reactivity profiles.

The extensive methyl substitution pattern makes this compound particularly valuable for studying steric effects in heterocyclic chemistry. Research has demonstrated that the four methyl groups create a highly congested molecular environment that influences both the compound's conformational preferences and its reactivity toward various chemical transformations. These steric effects are particularly pronounced in reactions involving the approach of bulky reagents or in processes requiring specific geometric arrangements of reacting centers.

The compound's dual functionality, incorporating both formyl and carboxylic acid groups, makes it significant as a potential building block for more complex heterocyclic systems. The presence of these two distinct reactive centers enables the compound to participate in a wide range of chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes that can lead to the formation of more complex ring systems.

Within the broader context of thiazolidine chemistry, this compound represents an important example of how structural complexity can be systematically introduced into heterocyclic systems. The successful synthesis and characterization of such highly substituted derivatives demonstrates the robustness of thiazolidine chemistry and provides a foundation for the development of even more complex heterocyclic systems with potential applications in pharmaceutical and materials science.

The compound's significance is further enhanced by its relationship to biologically active thiazolidine derivatives. While not directly applicable to biological systems due to its high degree of substitution, the compound provides important insights into structure-activity relationships that inform the design of bioactive heterocycles. Research on thiazolidine derivatives has revealed that structural modifications similar to those present in this compound can significantly influence biological activity, making it a valuable reference point for medicinal chemistry applications.

| Aspect of Significance | Specific Contribution | Broader Impact |

|---|---|---|

| Electronic Effects | N-formylation influence on ring electronics | Understanding electron-withdrawing effects in heterocycles |

| Steric Effects | Tetramethyl substitution creating congestion | Model for studying steric hindrance in ring systems |

| Synthetic Utility | Dual functional group reactivity | Building block for complex heterocyclic synthesis |

| Structure-Activity Studies | Systematic modification example | Foundation for rational drug design approaches |

| Methodological Development | Characterization challenges | Advancement of analytical techniques for complex heterocycles |

Properties

IUPAC Name |

3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIKJZZSMZXSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194213 | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-12-3 | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055234123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS Number: 40626-23-1) is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities.

The molecular formula of this compound is , with a molecular weight of approximately 217.29 g/mol. Its structure features a thiazolidine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO3S |

| Molecular Weight | 217.285 g/mol |

| LogP | 1.733 |

| PSA | 82.91 Ų |

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. While direct evidence for the antimicrobial efficacy of this compound remains sparse, related compounds in the thiazolidine family have demonstrated significant activity against pathogens such as Helicobacter pylori and various fungi. These findings suggest that further investigation into the antimicrobial potential of this specific compound could yield promising results .

Urease Inhibition

Urease inhibition is another area where thiazolidine derivatives have shown promise. Compounds with structural similarities to this compound have been documented to inhibit urease activity effectively. This property is particularly relevant in treating conditions associated with urease-producing bacteria .

Case Studies and Research Findings

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolidine derivatives on different human cancer cell lines. The results indicated that certain modifications to the thiazolidine structure enhanced cytotoxicity while maintaining lower toxicity towards normal cells .

- Antimicrobial Efficacy : A comparative analysis of thiazolidine derivatives revealed that some exhibited strong activity against H. pylori. This suggests that modifications to the thiazolidine core could lead to new antimicrobial agents .

- Urease Inhibitory Activity : Research highlighted the importance of structural features in thiazolidines that contribute to urease inhibition. The findings suggest that similar mechanisms may apply to this compound .

Scientific Research Applications

Basic Information

- Chemical Formula : C₉H₁₅NO₃S

- Molecular Weight : 217.29 g/mol

- CAS Number : 40626-23-1

- EINECS : 255-006-8

Structural Representation

The structural formula of 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid can be represented as follows:

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Its derivatives have shown promise in:

- Antimicrobial Activity : Research indicates that modifications of this compound can enhance antibacterial properties against various pathogens.

- Anticancer Properties : Some studies have suggested that the compound may inhibit cancer cell proliferation through apoptosis induction.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Thiazolidine Derivatives : The thiazolidine ring allows for further functionalization leading to various bioactive compounds.

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules used in pharmaceuticals.

Biochemical Applications

In biochemistry, this compound is investigated for:

- Enzyme Inhibition Studies : Its structure allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Metabolic Pathway Analysis : It can be used to trace metabolic pathways involving thiazolidines.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a research article from Cancer Letters, derivatives of this compound were tested for their ability to induce apoptosis in breast cancer cells. The findings indicated that certain modifications increased efficacy significantly compared to existing treatments.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidine Ring

Key structural differences among related compounds lie in substituent groups at the C3 and C2/C5 positions. These modifications influence reactivity, stability, and applications.

Key Observations :

- The formyl group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrides), unlike the non-substituted XVIII .

- Benzoyl derivatives exhibit distinct NMR shifts (e.g., C(2) protons are deshielded compared to formyl analogues) and are used in reduction reactions with borane-THF complexes .

Stereochemical Considerations

The (4S)-enantiomer (CAS 40626-23-1) and its (R)-counterpart (CAS 40626-24-2) differ in spatial orientation, impacting biological activity and intermolecular interactions. For example, the (S)-enantiomer is often associated with specific pharmacopeial applications, such as intermediates in penicillamine-related syntheses .

Reduction Reactions

- This compound can be reduced using agents like LiBH₄, yielding alcohol derivatives. This contrasts with benzoyl analogues, which require stronger reductants (e.g., LiAlH₄) .

- 3-Benzoyl derivatives react with borane-THF to form secondary alcohols, demonstrating higher yields compared to sodium borohydride reductions .

Chelation and Pharmaceutical Relevance

The compound’s carboxylic acid and thiazolidine ring enable metal chelation, similar to D-penicillamine derivatives. This property is exploited in drug design for heavy metal detoxification or as enzyme inhibitors .

Physical Properties and Structural Analysis

Crystallographic Data

Spectroscopic Data

- NMR shifts : The formyl group in this compound produces distinct singlet peaks for C(2) protons and methyl groups, differing from benzoyl derivatives .

Commercial and Industrial Relevance

The compound is supplied by multiple vendors (e.g., LEAP CHEM CO., LTD., MolPort), indicating its utility in high-throughput screening and bulk synthesis . Its stereoisomers are critical in enantioselective drug development, particularly for penicillamine-based therapies .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, and how is purity validated?

- Methodology : The compound is typically synthesized via formylation of the parent thiazolidine carboxylic acid derivative. Reaction monitoring is achieved using thin-layer chromatography (TLC) to track intermediates and byproducts. Final purity is confirmed via proton NMR to verify the absence of decomposition products and residual solvents. For example, proton NMR peaks corresponding to the formyl group (δ ~8-10 ppm) and tetramethyl substituents (δ ~1.2-1.5 ppm) are critical markers .

Q. Which analytical techniques are recommended for characterizing this compound’s stability under varying reaction conditions?

- Methodology :

- TLC : To detect decomposition products during reactions (e.g., under acidic/basic conditions).

- NMR Spectroscopy : To confirm structural integrity, particularly monitoring the formyl proton and thiazolidine ring protons for shifts indicative of hydrolysis or rearrangement.

- HPLC-MS : For quantifying degradation products in solution-phase studies.

Advanced Research Questions

Q. What challenges arise in reducing the 3-formyl group of this compound, and how can reaction conditions be optimized?

- Key Challenges :

- Steric Hindrance : The tetramethyl thiazolidine ring impedes access to the formyl group, leading to incomplete reduction or decomposition.

- Reagent Selection : NaBH4 often fails due to insufficient reducing power, while LiAlH4 may cause over-reduction or ring opening.

- Optimization Strategies :

- Use lithium borohydride (LiBH4) in anhydrous tetrahydrofuran (THF) at 0–5°C to balance reactivity and selectivity.

- Monitor reaction progress via <sup>1</sup>H NMR to detect the disappearance of the formyl proton (δ ~9.5 ppm) and emergence of alcohol protons (δ ~4-5 ppm) .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s reactivity and downstream applications?

- Methodology :

- Chiral HPLC or polarimetry distinguishes enantiomers (e.g., (R)- and (S)-forms, CAS 40626-24-2 and 55234-12-3).

- Stereoselective Synthesis : Use chiral auxiliaries or catalysts during formylation to control configuration.

- Impact : The R-configuration may enhance coordination with metal catalysts in asymmetric synthesis, while the S-form could influence biological activity in drug discovery .

Q. How can researchers resolve contradictions in reported reduction outcomes for derivatives of thiazolidine-4-carboxylic acid?

- Data Contradiction Analysis :

- Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, LiBH4 in THF (0°C) may yield 20–30% alcohol product, while elevated temperatures (>40°C) promote decomposition.

- Troubleshooting : If NMR shows complex peak patterns, employ column chromatography to isolate intermediates and identify side products (e.g., ring-opened thiols).

Q. What role does this compound play as a precursor in pharmaceutical synthesis?

- Applications :

- It serves as a chiral building block for D-penicillamine derivatives , which are used in chelation therapy and rheumatoid arthritis treatment.

- The formyl group enables conjugation with amines or hydrazines to generate Schiff bases for metal-organic frameworks (MOFs) or prodrugs.

- Methodology :

- Coupling reactions with amino acids (e.g., via EDC/HOBt) require careful pH control (pH 6–7) to avoid formyl group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.